molecular formula C12H28N4 B14721095 N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine CAS No. 10586-98-8

N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine

Katalognummer: B14721095
CAS-Nummer: 10586-98-8
Molekulargewicht: 228.38 g/mol
InChI-Schlüssel: RUPSPYXFXWDVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is a chemical compound with the molecular formula C12H28N4 and a molecular weight of 228.38 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with four methyl groups and two ethylamine groups. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine typically involves the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the piperazine ring. The resulting product is then reacted with ethylamine to introduce the ethylamine groups .

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug development and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is unique due to its combination of methyl and ethylamine substitutions on the piperazine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

10586-98-8

Molekularformel

C12H28N4

Molekulargewicht

228.38 g/mol

IUPAC-Name

2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C12H28N4/c1-13(2)5-7-15-9-11-16(12-10-15)8-6-14(3)4/h5-12H2,1-4H3

InChI-Schlüssel

RUPSPYXFXWDVBV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1CCN(CC1)CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.